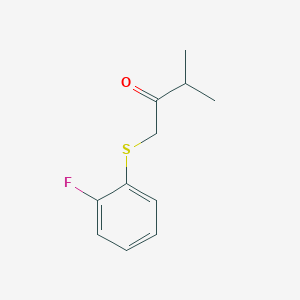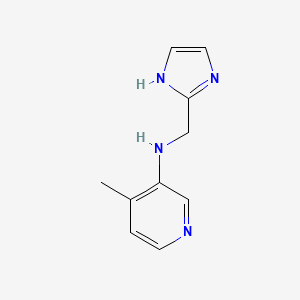
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with 1H-imidazole-2-methanamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole or pyridine rings to their respective reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be utilized in the development of advanced materials, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1H-imidazol-2-yl)methyl]-4-methylpyridine
- N-[(1H-imidazol-2-yl)methyl]-3-methylpyridine
- N-[(1H-imidazol-2-yl)methyl]-2-methylpyridine
Uniqueness
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with other molecules. This structural feature can lead to distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-11-6-9(8)14-7-10-12-4-5-13-10/h2-6,14H,7H2,1H3,(H,12,13) |
Clé InChI |
IMWCMMOQWWIBCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)NCC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



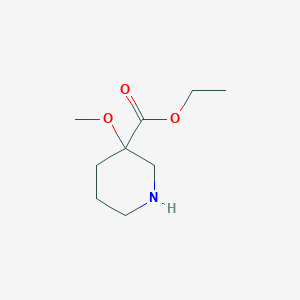
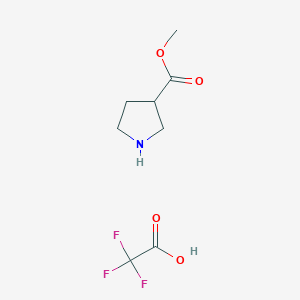

![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)

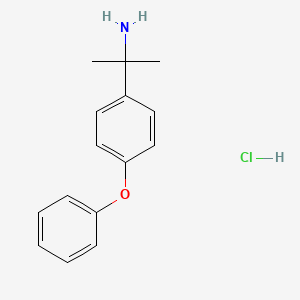
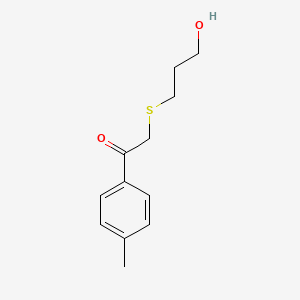
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)
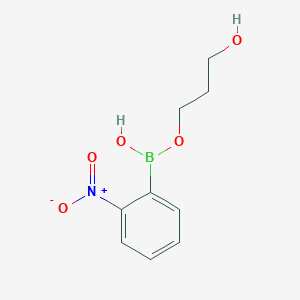
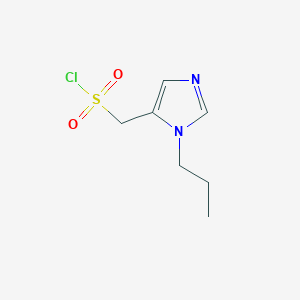
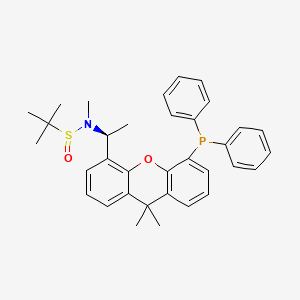
![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
